![molecular formula C6H6FN3O B11780854 3-Fluoro-N-hydroxypicolinimidamide](/img/structure/B11780854.png)
3-Fluoro-N-hydroxypicolinimidamide
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Overview
Description
3-Fluoro-N-hydroxypicolinimidamide is a fluorinated organic compound with the molecular formula C6H6FN3O It is a derivative of picolinimidamide, where a fluorine atom is substituted at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-hydroxypicolinimidamide typically involves the reaction of 2-cyano-3-fluoropyridine with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction is carried out in ethanol under reflux conditions for 24 hours, yielding 3-fluoropyrid-2-ylamidoxime .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-hydroxypicolinimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Fluoro-N-hydroxypicolinimidamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-hydroxypicolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-fluoropyridine: A precursor in the synthesis of 3-Fluoro-N-hydroxypicolinimidamide.
3-Fluoro-4-morpholinophenyl: Another fluorinated compound with similar applications in pharmaceuticals.
Fluorouracil: A well-known fluorinated compound used in cancer treatment.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both fluorine and hydroxylamine groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.
Biological Activity
3-Fluoro-N-hydroxypicolinimidamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases and as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents. This article discusses the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₆F₃N₃O, with a molecular weight of approximately 175.14 g/mol. The presence of the fluorine atom enhances lipophilicity, facilitating the compound's ability to cross the blood-brain barrier.
Property | Value |
---|---|
Molecular Formula | C₆H₆F₃N₃O |
Molecular Weight | 175.14 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO |
This compound exhibits its biological activity primarily through its role as a reactivator of AChE. This enzyme is crucial for neurotransmission, and its inhibition leads to toxic effects associated with organophosphorus compounds. The mechanism involves the binding of the compound to the phosphorylated serine residue in AChE, facilitating the removal of the phosphate group and restoring enzyme activity .
Neuroprotective Effects
Research indicates that compounds similar to this compound can act as histone deacetylase (HDAC) inhibitors, which may have implications in cancer therapy and neuroprotection. By modulating gene expression related to neurodegeneration, these compounds could potentially slow the progression of diseases such as Alzheimer's .
Reactivation of Acetylcholinesterase
The efficacy of this compound as an AChE reactivator has been documented in various studies. The second-order rate constant for reactivation (kr2) serves as a critical parameter for evaluating its effectiveness against different organophosphorus agents .
Case Studies
- Study on Organophosphorus Poisoning : In a controlled study, this compound demonstrated a significant reactivation rate of AChE inhibited by paraoxon, showing potential as a therapeutic agent in cases of organophosphate poisoning .
- Neurodegenerative Disease Model : In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its neuroprotective properties .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other known AChE reactivators:
Compound | Reactivation Efficacy | HDAC Inhibition | Neuroprotective Effects |
---|---|---|---|
This compound | High | Yes | Yes |
Pralidoxime | Moderate | No | Limited |
Obidoxime | High | No | Limited |
Properties
IUPAC Name |
3-fluoro-N'-hydroxypyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O/c7-4-2-1-3-9-5(4)6(8)10-11/h1-3,11H,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METJYNQWGHRJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=NO)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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